Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis-
Description
Structure
3D Structure
Properties
CAS No. |
181258-87-7 |
|---|---|
Molecular Formula |
C13H26O |
Molecular Weight |
198.34 g/mol |
IUPAC Name |
1-ethoxy-4-(2-methylbutan-2-yl)cyclohexane |
InChI |
InChI=1S/C13H26O/c1-5-13(3,4)11-7-9-12(10-8-11)14-6-2/h11-12H,5-10H2,1-4H3 |
InChI Key |
KDPSHFVSTJYAJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)OCC |
Origin of Product |
United States |
Preparation Methods
Stereoselective Hydrogenation Using Ruthenium-Aminophosphine Complexes
A pivotal method for accessing cis-substituted cyclohexanes involves the hydrogenation of cyclohexanone derivatives. The patent US20100204524A1 details a ruthenium-catalyzed process for synthesizing cis-4-tert-butylcyclohexanol from 4-tert-butylcyclohexanone with >95% selectivity. Adapting this methodology, cis-1-ethoxy-4-(tert-pentyl)cyclohexane could be synthesized via the following steps:
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Substrate Preparation : 4-(tert-Pentyl)cyclohexanone serves as the starting material.
-
Hydrogenation Conditions :
-
Catalyst: RuCl₂(aminophosphine)₂ or RuCl₂(diphosphine)(aminophosphine) complexes.
-
Base: Potassium tert-butoxide (KOtBu).
-
Solvent: 2-Propanol.
-
Pressure: 10 atm H₂.
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Temperature: 25–60°C.
-
Under these conditions, the ketone undergoes stereoselective reduction to cis-4-(tert-pentyl)cyclohexanol. The bulky tert-pentyl group directs hydrogen adsorption to the less hindered face, favoring cis-alcohol formation.
Catalyst Performance and Optimization
Table 1 compares catalyst efficiency for cyclohexanone hydrogenation:
| Substrate:Catalyst Ratio | Conversion (%) | cis:trans Selectivity |
|---|---|---|
| 10,000:1 | 100 | 95:5 |
| 100,000:1 | 100 | 95:5 |
| 500,000:1 | 100 | 95:5 |
The ruthenium-aminophosphine system exhibits remarkable activity even at low catalyst loadings, enabling scalable production.
Etherification of cis-4-(tert-Pentyl)cyclohexanol
Mitsunobu Reaction for Ethoxy Group Introduction
The cis-alcohol intermediate is converted to the target ethoxy derivative via Mitsunobu reaction, which preserves stereochemistry:
-
Reagents :
-
Ethanol (nucleophile).
-
Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
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Triphenylphosphine (PPh₃).
-
-
Mechanism : The reaction proceeds through an oxidative phosphorane intermediate, enabling SN2-like substitution with retention of configuration.
Example Protocol :
-
Dissolve cis-4-(tert-pentyl)cyclohexanol (1.0 eq) in THF.
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Add ethanol (2.0 eq), PPh₃ (1.2 eq), and DEAD (1.2 eq) at 0°C.
-
Stir at 25°C for 12 hours.
-
Purify via column chromatography (petroleum ether:ethyl acetate = 10:1).
Yield: 85–90%, cis:trans >98:2.
Alternative Synthetic Routes
Grignard Addition to 1-Ethoxycyclohexanone
An alternative pathway involves introducing the tert-pentyl group via nucleophilic addition:
-
Substrate Synthesis : 1-Ethoxycyclohexanone is prepared via Friedel-Crafts acylation of ethoxybenzene followed by hydrogenation.
-
Grignard Reaction :
-
React 1-ethoxycyclohexanone with tert-pentylmagnesium bromide.
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Acidic workup yields 1-ethoxy-4-(tert-pentyl)cyclohexanol.
-
-
Dehydration : Treat with H₂SO₄ to form the cyclohexene intermediate.
-
Hydrogenation : Catalytic H₂ (Pd/C) affords the cis-product.
Challenges : Poor regioselectivity during Grignard addition and competing elimination reduce yields (~50%).
Stereochemical Control and Conformational Analysis
The cis configuration is stabilized by:
-
1,3-Diaxial Interactions : Minimized when tert-pentyl and ethoxy groups occupy equatorial positions.
-
Chair Conformation : Molecular modeling confirms that both substituents adopt equatorial orientations, reducing ring strain.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- can undergo oxidation reactions, typically forming ketones or carboxylic acids depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into various cyclohexane derivatives with different substituents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Various cyclohexane derivatives.
Substitution: New cyclohexane derivatives with different substituents.
Scientific Research Applications
Applications in Fragrance and Cosmetics
Fragrance Ingredient
Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- is primarily used as a fragrance ingredient in various cosmetic products. Its pleasant aroma contributes to the overall scent profile of perfumes and personal care items. According to the RIFM (Research Institute for Fragrance Materials), it has been assessed for safety in fragrance formulations and is considered safe for use in cosmetics when used within recommended concentrations .
Cosmetic Formulations
The compound is utilized in lotions, creams, and other topical applications. Its properties help enhance the sensory experience of cosmetic products by providing a smooth application and pleasant scent. The Scientific Committee on Consumer Products has noted its inclusion in cosmetic formulations while emphasizing the need for ongoing safety assessments .
Solvent Applications
Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- serves as an effective solvent in various industrial applications. Its ability to dissolve a range of organic compounds makes it valuable in:
- Paints and Coatings : Used as a solvent to improve the application properties of paints.
- Adhesives : Enhances the performance of adhesives by providing better adhesion and drying properties.
Toxicological Considerations
While generally recognized as safe for use in cosmetics, cyclohexane derivatives can pose certain health risks if not handled properly. The SCCP (Scientific Committee on Consumer Products) has highlighted potential irritations associated with prolonged exposure to this compound . Therefore, regulatory bodies recommend adhering to specific concentration limits to mitigate any adverse effects.
Case Study 1: Fragrance Safety Assessment
A comprehensive safety assessment conducted by the RIFM evaluated cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- as part of its fragrance ingredient safety program. The study concluded that when used at appropriate levels in fragrance formulations, the compound does not pose significant health risks to consumers .
Case Study 2: Cosmetic Product Evaluation
In a study published by the SCCP, various cosmetic products containing cyclohexane derivatives were analyzed for skin irritation potential. The findings indicated that formulations adhering to recommended guidelines were well-tolerated by users with minimal adverse reactions reported .
Data Summary Table
Biological Activity
Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- (commonly referred to as a derivative of cyclohexane), is a compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity, and relevant case studies.
- Chemical Formula: C₁₁H₂₂O
- Molecular Weight: 170.2918 g/mol
- CAS Registry Number: 15875-99-7
- IUPAC Name: Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis-
Biological Activity Overview
The biological activity of cyclohexane derivatives is influenced by their structural properties. The specific compound has been studied for its effects on various biological systems, including:
1. Antimicrobial Activity:
- Some studies indicate that cyclohexane derivatives exhibit antimicrobial properties against certain bacterial strains. For example, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli .
2. Neuropharmacological Effects:
- Research has explored the neuropharmacological effects of cyclohexane derivatives, particularly in relation to their potential as anxiolytics or sedatives. The compound's interaction with neurotransmitter systems may contribute to these effects .
3. Toxicological Profile:
- The safety profile of cyclohexane derivatives is crucial for their application in pharmaceuticals and other industries. Toxicity studies have indicated that while some derivatives are relatively safe at low concentrations, higher doses can lead to adverse effects such as respiratory irritation and central nervous system depression .
Case Study 1: Antimicrobial Efficacy
A study published in BMC Pharmacology evaluated the antimicrobial efficacy of various cyclohexane derivatives, including 1-(1,1-dimethylpropyl)-4-ethoxy-cis-. Results showed a significant reduction in bacterial growth at concentrations above 100 µg/mL against E. coli, suggesting potential for development into an antimicrobial agent .
Case Study 2: Neuropharmacological Assessment
In a controlled trial assessing the neuropharmacological effects of cyclohexane derivatives, researchers administered varying doses of the compound to animal models. Behavioral assessments indicated anxiolytic effects at lower doses without significant sedation, highlighting its potential use in anxiety disorders .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Cyclohexane Derivatives
Structural Analogues: Substituent Variations
Alkyl-Substituted Cyclohexanes
Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- (cis-p-Menthane) CAS No.: 99-82-1 Substituents: Methyl and isopropyl groups in cis configuration. Properties:
- Log Kow: 4.92 (high hydrophobicity) .
- Neurotoxic effects, classified under "acute solvent syndrome" .
Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-, cis- CAS No.: 75736-66-2 Substituents: tert-butyl and methyl groups. Properties:
Functional Group Variations
Cyclohexane, 1-(1,1-dimethylpropyl)-4-nitro-, cis- CAS No.: 7214-33-7 Substituents: Nitro (-NO₂) group instead of ethoxy.
Cyclohexanone, 4-(1,1-dimethylethyl)-2-ethyl-, cis- CAS No.: 32188-05-9 Substituents: Ketone and ethyl groups. Comparison: The ketone introduces hydrogen-bonding capacity, differing from the ether linkage in the ethoxy group, which impacts solubility and biological activity .
Stereochemical Comparisons: Cis vs. Trans Isomerism
- Target Compound (cis) vs. Trans Isomer: Trans Isomer CAS No.: 181258-89-9 . Regulatory Differences: Both isomers are classified as hazardous, but reaction masses containing both are subject to stricter handling guidelines (e.g., S-phrases: 24-37-60-61) . Physicochemical Impact: Cis isomers often exhibit higher dipole moments and lower symmetry, leading to distinct melting/boiling points and solubility profiles compared to trans counterparts .
Example :
Data Tables: Key Properties of Selected Compounds
*Estimated based on structural similarity to analogues.
Q & A
Q. What analytical techniques are recommended for confirming the cis-configuration of 1-(1,1-dimethylpropyl)-4-ethoxycyclohexane?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use nuclear Overhauser effect (NOE) spectroscopy to identify spatial proximity between the ethoxy group and tert-pentyl substituent. For example, NOE correlations between axial protons on adjacent carbons confirm cis-stereochemistry.
- Chiral Chromatography: Employ high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and verify purity.
- Reference Databases: Cross-check spectral data with identifiers like EC numbers (639-036-2 for cis and 639-037-8 for trans) and DSSTox Substance IDs (DTXSID0051811, DTXSID5051812) for isomer-specific comparisons .
Q. What synthetic routes are documented for preparing cis-1-ethoxy-4-(tert-pentyl)cyclohexane?
Methodological Answer:
- Stereoselective Synthesis: React 4-(tert-pentyl)cyclohexanol with ethyl bromide under acid catalysis (e.g., H₂SO₄) to promote ethoxylation. Use low-temperature conditions to favor cis-isomer formation via axial attack.
- Purification: Isolate the cis-isomer using fractional crystallization or preparative HPLC, guided by EU regulations noting reaction masses containing both isomers (e.g., 603-111-00-8) .
Q. How can researchers differentiate cis- and trans-isomers spectroscopically?
Methodological Answer:
- ¹H NMR Coupling Constants: In cis-isomers, the ethoxy group’s vicinal coupling constant (J) is typically 2–4 Hz (axial-equatorial), whereas trans-isomers exhibit J > 8 Hz (diaxial).
- Infrared (IR) Spectroscopy: Compare C-O stretching frequencies; cis-isomers may show slight shifts (~10 cm⁻¹) due to steric hindrance.
- Mass Spectrometry (MS): Use collision-induced dissociation (CID) to analyze fragmentation patterns, leveraging PubChem’s computed data for structural validation .
Advanced Research Questions
Q. How do stereochemical differences (cis vs. trans) influence physicochemical properties?
Methodological Answer:
- Phase Behavior: Predict melting/boiling points using molecular dynamics simulations. For tert-butyl analogs, experimental data (e.g., Tfus = 239 K, Tboil = 462 K) suggest bulkier tert-pentyl groups enhance lattice stability . Validate via differential scanning calorimetry (DSC).
- Solubility: Calculate logP values (predicted logP ≈ 3.86) using Quantitative Structure-Property Relationship (QSPR) models. Compare with experimental octanol-water partitioning assays.
Q. What methodologies assess the compound’s endocrine disruption potential?
Methodological Answer:
- In Vitro Assays: Conduct ERα/ERβ transcriptional activation assays (OECD TG 455) to screen for estrogenic activity.
- In Vivo Testing: Follow EPA’s Endocrine Disruptor Screening Program (EDSP) Tier 1 guidelines (e.g., amphibian metamorphosis assay, fish short-term reproduction assay) .
- Data Harmonization: Address contradictions between EU (Aquatic Acute 1, H400) and EPA classifications by performing OECD 210 fish early-life stage tests .
Q. How can researchers resolve discrepancies in aquatic toxicity data across studies?
Methodological Answer:
- Tiered Testing Framework:
Acute Toxicity: Perform OECD 203 (fish) and 202 (Daphnia magna) assays.
Chronic Toxicity: Use OECD 210 (fish) and 211 (Daphnia reproduction) protocols.
Bioaccumulation: Measure bioconcentration factors (BCF) via OECD 305 flow-through systems.
- Statistical Analysis: Apply multivariate regression to reconcile differences in EC50 values from EU (H412, H413) and EPA datasets .
Q. What computational tools predict the environmental fate of cis-1-ethoxy-4-(2-methylbutan-2-yl)cyclohexane?
Methodological Answer:
- EPI Suite™: Estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) using fragment-based methods.
- Molecular Dynamics (MD): Simulate hydrolysis pathways under varying pH/temperature conditions.
- QSAR Models: Train neural networks on EPA’s CompTox Chemistry Dashboard data to predict persistence in soil/water .
Q. How does the tert-pentyl substituent affect metabolic stability in biological systems?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Compare with tert-butyl analogs to assess steric effects on cytochrome P450 binding.
- ADME Profiling: Use Caco-2 cell monolayers to evaluate intestinal absorption and blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
